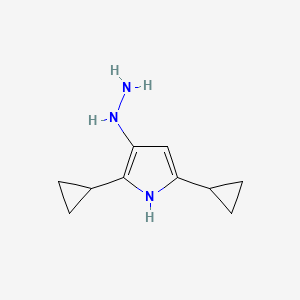

2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

(2,5-dicyclopropyl-1H-pyrrol-3-yl)hydrazine |

InChI |

InChI=1S/C10H15N3/c11-13-9-5-8(6-1-2-6)12-10(9)7-3-4-7/h5-7,12-13H,1-4,11H2 |

InChI Key |

XPRYQXKBTIZXCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(N2)C3CC3)NN |

Origin of Product |

United States |

Mechanistic Organic Chemistry and Reactivity of 2,5 Dicyclopropyl 3 Hydrazinyl 1h Pyrrole

Reaction Mechanisms of Pyrrole (B145914) Ring Formation Pertinent to the Compound

The construction of the pyrrole ring is a well-established area of organic synthesis, with numerous named reactions and modern catalytic methods available. The synthesis of a polysubstituted pyrrole like 2,5-dicyclopropyl-3-hydrazinyl-1H-pyrrole requires strategies that can accommodate the specific arrangement of its functional groups. The following sections detail reaction mechanisms that could be adapted for its synthesis.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, often providing high regioselectivity. These pathways involve a pre-formed linear substrate containing all the necessary atoms for the ring, which then undergoes cyclization. For a dicyclopropyl-substituted pyrrole, precursors would typically be assembled and then cyclized to form the aromatic core.

Key mechanisms include:

Paal-Knorr Synthesis: This is one of the most direct methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.gov To generate the target compound, a 1,4-dicarbonyl precursor bearing cyclopropyl (B3062369) groups at the 1- and 4-positions would react with hydrazine (B178648). The mechanism proceeds via the formation of a hemiaminal, followed by cyclization to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. uobaghdad.edu.iq

Gold-Catalyzed Cyclization: Modern synthetic methods often employ transition metals to facilitate complex transformations. Gold catalysts, for instance, can activate alkyne functionalities within a molecule to trigger cyclization. nih.gov A potential intramolecular route could involve a substrate with an appropriately positioned amine and an alkyne, which upon gold-catalyzed activation, undergoes a 5-endo-dig cyclization to form the pyrrole ring. acs.org

Oxidative Cyclization of Enamines: β-enamines can undergo oxidative cyclization, often promoted by reagents like potassium persulfate (K₂S₂O₈), to form pyrroles. This process is proposed to proceed through a radical mechanism where the enamine is oxidized to an amino radical cation, which can then dimerize and cyclize to construct the pyrrole framework. nih.gov

| Intramolecular Pathway | Key Precursor(s) | Core Mechanistic Step | Potential for Target Compound |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Hydrazine | Condensation and subsequent dehydration uobaghdad.edu.iq | High, requires synthesis of 1,4-dicyclopropyl-1,4-dione. |

| Gold-Catalyzed Cyclization | Functionalized enyne sulfonamide | Intramolecular addition to a gold-activated alkyne nih.govacs.org | Moderate, depends on precursor accessibility. |

| Oxidative Dimerization | β-Enamine | Formation of an amino radical cation followed by cyclization nih.gov | Moderate, would require a specific enamine precursor. |

Intermolecular Annulation Processes

Intermolecular annulation involves the construction of the ring by bringing together two or more separate components in a cycloaddition or condensation sequence. These methods offer modularity, allowing different substituents to be introduced by varying the starting materials.

Relevant intermolecular processes include:

[3+2] Cycloadditions: These reactions involve a three-atom component reacting with a two-atom component to form the five-membered ring. For instance, a silver-catalyzed formal [3+2] cycloaddition between imines and cyclopropanols can yield substituted pyrroles. organic-chemistry.org Ruthenium catalysts can mediate a [3+2] cycloaddition between 2H-azirines and activated alkynes, where the azirine ring opens and inserts the alkyne to form the pyrrole. nih.gov

Palladium-Catalyzed [4+1] Annulation: A palladium-catalyzed reaction between α-alkenyl-dicarbonyl compounds and primary amines provides a "one-pot" method for synthesizing highly substituted pyrroles. mdpi.com The mechanism is proposed to involve the formation of an enamine, followed by an aza-Wacker-type cyclization. organic-chemistry.orgmdpi.com

Hantzsch Pyrrole Synthesis: This classic method involves the reaction of an α-halo ketone with a β-keto ester and ammonia or a primary amine. researchgate.net While versatile, it requires careful selection of starting materials to achieve the desired substitution pattern.

Tandem and Cascade Reactions in Pyrrole Synthesis

Tandem or cascade reactions are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov This approach aligns with the principles of green chemistry by reducing steps and waste.

Examples of cascade reactions for pyrrole synthesis include:

Michael Addition/Cyclocondensation: A tandem reaction can be initiated by the Michael addition of a nucleophile to an activated alkene. For example, the reaction of gem-diactivated acrylonitriles with trimethylsilyl cyanide (TMSCN) proceeds via a Michael addition, followed by an intramolecular cyanide-mediated nitrile-to-nitrile cyclocondensation to yield highly functionalized NH-pyrroles. organic-chemistry.org

Gold-Catalyzed Autotandem Catalysis: A gold(I) catalyst can play a dual role in a cascade reaction. It can initially form a gold-acetylide to activate an alkyne as a nucleophile, which then adds to an electrophile. The same catalyst then activates the alkyne moiety for a subsequent intramolecular 5-endo-dig cyclization and aromatization to furnish the pyrrole. acs.org

Iodine-Mediated Cascade: A one-pot reaction using aryl methyl ketones and anilines mediated by iodine can produce 1,2,4-triarylpyrroles. The proposed mechanism involves the formation of a ketimine intermediate, α-iodination, nucleophilic substitution, and a final intramolecular Mannich-type condensation to yield the cyclic product. nih.gov

Reactivity Profile of the Pyrrole Nucleus with Dicyclopropyl and Hydrazinyl Substituents

The aromaticity of the pyrrole ring is derived from a sextet of π-electrons, which includes the lone pair from the nitrogen atom. uobaghdad.edu.iq This delocalization makes the carbon atoms electron-rich and highly susceptible to electrophilic attack, while the nitrogen atom becomes less nucleophilic compared to aliphatic amines. libretexts.org The substituents at the 2, 3, and 5 positions significantly modulate this inherent reactivity.

Electrophilic Aromatic Substitution Reactions of Pyrroles

Pyrrole is significantly more reactive than benzene towards electrophilic aromatic substitution (EAS), often reacting under very mild conditions. pearson.compearson.com Substitution preferentially occurs at the C2 and C5 positions because the carbocation intermediate formed by attack at these positions is stabilized by three resonance structures, compared to only two for attack at C3 or C4. onlineorganicchemistrytutor.comaklectures.comslideshare.net

In this compound:

Regioselectivity: The most reactive C2 and C5 positions are blocked by cyclopropyl groups. Therefore, electrophilic substitution is expected to occur exclusively at the only available position, C4.

Dicyclopropyl Groups (C2, C5): Cyclopropyl groups are known to be electron-donating due to the high p-character of their C-C bonds, which can stabilize an adjacent positive charge. They will activate the ring towards EAS.

Hydrazinyl Group (C3): The hydrazinyl group (-NHNH₂) is a strong activating group due to the lone pair on the nitrogen atom adjacent to the ring, which can be delocalized into the π-system through resonance. This effect strongly outweighs its inductive electron-withdrawing effect.

The combination of two activating cyclopropyl groups and a strongly activating hydrazinyl group makes the pyrrole nucleus in the target compound exceptionally electron-rich and highly susceptible to electrophilic attack at the C4 position.

| Electrophilic Reaction | Typical Reagent(s) | Expected Product for Target Compound |

| Halogenation | NCS, NBS, Br₂ wikipedia.org | 4-Halo-2,5-dicyclopropyl-3-hydrazinyl-1H-pyrrole |

| Nitration | HNO₃/Acetic Anhydride wikipedia.org | 4-Nitro-2,5-dicyclopropyl-3-hydrazinyl-1H-pyrrole |

| Sulfonation | Pyridine·SO₃ wikipedia.org | This compound-4-sulfonic acid |

| Acylation | Acetic Anhydride/SnCl₄ pearson.com | 1-(2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrol-4-yl)ethan-1-one |

Nucleophilic Reactivity of the Pyrrole Nitrogen (1H-pyrrole)

The lone pair of electrons on the nitrogen atom in pyrrole is integral to the ring's aromaticity. uobaghdad.edu.iq This delocalization significantly reduces its availability, making the nitrogen much less basic (pKa of conjugate acid ≈ -3.8) and less nucleophilic than the nitrogen in a saturated amine like pyrrolidine (B122466). wikipedia.orgpearson.com

However, the NH proton is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases such as sodium hydride (NaH) or butyllithium (BuLi). wikipedia.org The resulting pyrrolide anion is a potent nucleophile. This anion can then react with various electrophiles, leading to N-functionalization. For this compound, treatment with a strong base would generate the corresponding pyrrolide anion, which could then be alkylated or acylated at the nitrogen position. The choice of counter-ion and solvent can influence whether the reaction occurs at the nitrogen or a carbon atom, with more ionic metal-nitrogen bonds (e.g., with Na⁺, K⁺) favoring N-alkylation. wikipedia.org

Regioselectivity and Stereoselectivity in Pyrrole Transformations

The reactivity of the pyrrole ring in this compound is dictated by the electronic nature and position of its substituents. Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The preferred site of attack is typically the α-position (C2 or C5) because the resulting cationic intermediate (σ-complex) is better stabilized by resonance, allowing for the delocalization of the positive charge over three atoms. stackexchange.com

In the case of this compound, the α-positions are blocked by cyclopropyl groups. The remaining substituents, the C3-hydrazinyl group and the cyclopropyl groups, are both electron-donating. The hydrazinyl group, through the lone pair on the adjacent nitrogen, and the cyclopropyl groups, through their unique Walsh orbitals which have π-character, increase the electron density of the pyrrole ring, further activating it towards electrophilic attack. youtube.comstackexchange.com Consequently, electrophilic substitution is strongly directed to the only available position, C4.

Stereoselectivity in transformations would primarily arise from reactions involving the hydrazinyl side chain or subsequent modifications of the cyclopropyl rings. For instance, reactions that create a new chiral center at the carbon adjacent to the pyrrole ring or on the hydrazinyl moiety would be influenced by the steric bulk of the neighboring cyclopropyl and hydrazinyl groups. However, without specific reaction examples for this molecule, discussions of stereoselectivity remain theoretical, based on principles observed in similarly crowded heterocyclic systems.

| Reaction Type | Electrophile | Substrate Analogue | Predicted Product | Key Observation |

|---|---|---|---|---|

| Nitration | HNO₃/Ac₂O | 2,5-Dimethylpyrrole | 2,5-Dimethyl-3-nitropyrrole | Substitution occurs at the vacant β-position when α-positions are blocked. |

| Halogenation | N-Bromosuccinimide (NBS) | 1-Methyl-2,5-diphenylpyrrole | 3-Bromo-1-methyl-2,5-diphenylpyrrole | Regioselectivity is controlled by the existing substitution pattern. |

| Friedel-Crafts Acylation | (CH₃CO)₂O / Lewis Acid | 2,5-Di-tert-butylpyrrole | 3-Acetyl-2,5-di-tert-butylpyrrole | Steric hindrance from bulky alkyl groups directs the electrophile to the less hindered β-position. |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | Pyrrole | Pyrrole-2-carbaldehyde | Illustrates the intrinsic preference for α-substitution in unsubstituted pyrroles. pharmaguideline.com |

Chemical Transformations of the Hydrazinyl Moiety

The hydrazinyl group (–NHNH₂) at the C3 position is a versatile functional group capable of undergoing a wide range of chemical transformations. Its reactivity is centered on the nucleophilicity of the terminal nitrogen atom.

The terminal amino group of the hydrazinyl moiety is expected to readily react with various carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form the corresponding hydrazones. researchgate.net These reactions are typically catalyzed by a small amount of acid and proceed by nucleophilic addition to the carbonyl carbon, followed by dehydration. wikipedia.org The formation of the hydrazone introduces a C=N double bond, extending the conjugated system and providing a scaffold for further chemical modifications.

| Carbonyl Compound | Reaction Conditions | Predicted Product Type | Significance |

|---|---|---|---|

| Benzaldehyde | Ethanol, cat. Acetic Acid, reflux | Aryl hydrazone | Formation of a stable, conjugated system; precursor for cyclization. |

| Acetone | Methanol, reflux | Alkyl hydrazone | Simple derivatization of the hydrazinyl group. |

| Cyclohexanone | Ethanol, cat. H₂SO₄ | Cycloalkyl hydrazone | Introduction of a bulky, non-planar group. |

| Ethyl acetoacetate | Toluene, reflux | β-Ketoester hydrazone | Versatile intermediate for synthesizing pyrazolone heterocycles. |

The hydrazinyl group and its derived hydrazones are key precursors for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of new rings fused to the pyrrole core, significantly expanding the structural diversity and potential applications of the parent molecule.

For example, the reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a well-established route to form pyrazole rings. chim.it This reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford a pyrazole-fused pyrrole. Similarly, reaction with α,β-unsaturated nitriles or esters can lead to the formation of fused pyridazine systems. nih.gov The specific outcome of these cyclization reactions depends on the nature of the reaction partner and the conditions employed.

The hydrazinyl group is susceptible to both reduction and oxidation, offering pathways to other important nitrogen-containing functional groups.

Reductive Transformations: Catalytic hydrogenation (e.g., using Pd/C and H₂) or transfer hydrogenation with reagents like hydrazine hydrate (B1144303) in the presence of a catalyst can reduce the hydrazinyl group to the corresponding amine (3-amino-2,5-dicyclopropyl-1H-pyrrole). researchgate.netresearchgate.net Milder reducing agents, particularly those used for tosylhydrazones like sodium cyanoborohydride, can also be employed on derivatives. organicchemistrydata.org

Oxidative Transformations: The oxidation of the hydrazinyl group can lead to various products depending on the oxidant and reaction conditions. Mild oxidizing agents, such as air or superoxide ions, can convert the hydrazine into a highly reactive diazene intermediate (–N=NH). acs.orgnih.gov Stronger oxidants, like lead tetra-acetate or Bobbitt's salt, can lead to the formation of azo compounds from derived hydrazides or potentially cleave the N-N bond. odu.edursc.org These transformations are crucial for introducing different nitrogen functionalities or for generating reactive intermediates for further synthesis.

Influence of Cyclopropyl Groups on Pyrrole Reactivity

The two cyclopropyl groups at the C2 and C5 positions exert a significant influence on the reactivity of the pyrrole ring through a combination of steric and electronic effects.

The cyclopropyl groups are sterically demanding substituents that effectively block the α-positions (C2 and C5) of the pyrrole ring from electrophilic attack or other intermolecular interactions. This steric shielding is a primary factor in directing reactivity towards the C4 position.

| Effect | Description | Consequence on Reactivity |

|---|---|---|

| Steric Shielding | The physical bulk of the cyclopropyl groups blocks access to the C2 and C5 positions of the pyrrole ring. | Directs electrophilic attack exclusively to the C4 position; hinders reactions at C2/C5. |

| Conformational Restriction | Restricts free rotation of the C3-hydrazinyl group due to steric interactions with the C2-cyclopropyl group. | May increase or decrease the nucleophilicity of the hydrazinyl group by altering lone pair accessibility. mdpi.com |

| Electronic Stabilization | The Walsh orbitals of the cyclopropyl ring can overlap with the pyrrole's π-system, donating electron density. bluffton.eduwiley.com | Activates the pyrrole ring towards electrophilic substitution; stabilizes adjacent carbocationic intermediates. |

| Ring Strain | The inherent strain energy of the cyclopropane (B1198618) ring can influence reactions where the ring participates or is altered. | Generally, the cyclopropyl group is stable but can participate in ring-opening reactions under specific catalytic or radical conditions. |

Electronic Perturbations and Inductive Effects

The electronic environment of the pyrrole ring in this compound is significantly influenced by the cumulative effects of its substituents. Pyrrole itself is an electron-rich aromatic heterocycle, a result of the lone pair of electrons on the nitrogen atom participating in the π-system. pharmaguideline.comwikipedia.org This inherent electron density makes the ring highly susceptible to electrophilic attack, preferentially at the C2 and C5 positions where the intermediates are most stabilized by resonance. quora.com

The cyclopropyl groups at the C2 and C5 positions introduce more nuanced electronic contributions. A cyclopropyl group can exhibit properties akin to a double bond, participating in conjugation with an adjacent π-system. stackexchange.com This is attributed to the unique hybridization of the carbon-carbon bonds in the strained three-membered ring, which have significant p-character. As a result, the cyclopropyl groups can act as weak π-electron donors. stackexchange.com Furthermore, alkyl and cycloalkyl groups are known to be electron-donating through an inductive effect (+I effect). libretexts.orgacs.org This effect involves the donation of electron density through the sigma bonds.

The combination of these effects results in a highly activated pyrrole ring. The hydrazinyl group strongly activates the ring towards electrophilic substitution, while the cyclopropyl groups provide additional, albeit weaker, activation. The interplay of these electronic donations is summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on Pyrrole Ring |

| Hydrazinyl | 3 | -I (due to N electronegativity) | +R (strong) | Strongly Electron-Donating |

| Dicyclopropyl | 2, 5 | +I (weak) | +R (weak, via conjugation) | Weakly Electron-Donating |

This table presents a qualitative summary of the expected electronic effects.

Modulation of Reaction Pathways by Cyclopropyl Substituents

Electrophilic aromatic substitution, a hallmark reaction of pyrroles, would be heavily influenced. While the hydrazinyl group strongly directs incoming electrophiles to its ortho and para positions (the C2, C4, and C6 positions of the benzene ring analog, which in this case correspond to the C2, C4, and C5 positions of the pyrrole ring), the C2 and C5 positions are already occupied by the bulky cyclopropyl groups. This steric hindrance would likely disfavor electrophilic attack at these positions, thereby directing the reaction almost exclusively to the C4 position, which is electronically activated by both the hydrazinyl and the cyclopropyl groups.

Furthermore, the reactivity of the hydrazinyl group itself can be modulated. The hydrazinyl moiety is nucleophilic and can participate in reactions such as condensation with carbonyl compounds to form hydrazones, or acylation. The electronic donation from the cyclopropyl groups would enhance the nucleophilicity of the hydrazinyl group. However, the adjacent cyclopropyl group at the C2 position could sterically hinder the approach of bulky electrophiles to the hydrazinyl nitrogen atoms. This could lead to a selective reactivity profile where smaller electrophiles react readily, while larger ones react slowly or not at all.

The cyclopropyl rings themselves can also participate in reactions under certain conditions. The strain inherent in the three-membered ring makes them susceptible to ring-opening reactions, which can be promoted by electrophiles or transition metals. nih.gov The specific reaction conditions would dictate whether the pyrrole ring or the cyclopropyl groups are the primary site of reaction. For instance, in the presence of a strong acid, protonation could occur on the pyrrole ring, leading to electrophilic substitution, or it could potentially lead to the opening of a cyclopropyl ring to form a carbocationic intermediate.

The potential reaction pathways are summarized in the following table:

| Reaction Type | Expected Major Product | Rationale |

| Electrophilic Aromatic Substitution | 4-substituted-2,5-dicyclopropyl-3-hydrazinyl-1H-pyrrole | Steric hindrance from cyclopropyl groups at C2 and C5 directs the electrophile to the electronically activated and sterically accessible C4 position. |

| Reaction with Aldehydes/Ketones | Hydrazone formation at the terminal nitrogen of the hydrazinyl group | The hydrazinyl group is a strong nucleophile for condensation reactions. |

| Acylation | Acylation at the terminal nitrogen of the hydrazinyl group | Steric hindrance from the C2-cyclopropyl group may influence the rate of reaction with bulky acylating agents. |

| Ring-Opening of Cyclopropyl Group | Dependent on reaction conditions | Could occur under harsh acidic or catalytic conditions, competing with reactions on the pyrrole ring. |

This table outlines plausible reaction pathways based on established principles of organic reactivity.

Advanced Spectroscopic and Crystallographic Characterization of Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D NMR (¹H and ¹³C NMR) Spectroscopy

High-resolution 1D NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides the foundational data for structural assignment. For a hypothetical analysis of a substituted pyrrole (B145914), the ¹H NMR spectrum would reveal distinct signals for each unique proton. For instance, the protons on the cyclopropyl (B3062369) groups would likely appear as complex multiplets in the aliphatic region due to spin-spin coupling. The pyrrole NH proton would typically be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. Aromatic protons on the pyrrole ring would resonate in the downfield region.

In the ¹³C NMR spectrum, each unique carbon atom would produce a single peak, with its chemical shift indicating its electronic environment. The sp²-hybridized carbons of the pyrrole ring would be found in the aromatic region of the spectrum, while the sp³-hybridized carbons of the cyclopropyl substituents would appear in the upfield aliphatic region.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

To establish the precise connectivity of atoms, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically on adjacent carbons. For a dicyclopropyl-substituted pyrrole, COSY would show correlations between the protons within each cyclopropyl ring and potentially between the ring protons and any adjacent substituents.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in connecting the different fragments of the molecule. For example, HMBC would show correlations from the cyclopropyl protons to the pyrrole ring carbons, confirming their attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation.

Solid-State NMR Spectroscopy for Condensed Phase Structures

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline or amorphous solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, which can reveal information about polymorphism, intermolecular interactions, and molecular conformation in the solid state.

Analysis of Chemical Shifts and Coupling Constants in Substituted Pyrroles

The electronic nature of substituents on the pyrrole ring significantly influences the chemical shifts of the ring protons and carbons. Electron-donating groups, such as the hydrazinyl group, would be expected to increase the electron density on the ring, causing an upfield shift (to lower ppm values) of the ring proton and carbon signals. Conversely, electron-withdrawing groups would cause a downfield shift. The magnitude of the proton-proton coupling constants (J-values) can provide information about the geometry of the ring and the relative orientation of substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and analyzed by the mass spectrometer. For a hydrazinyl-substituted pyrrole, ESI would likely produce a protonated molecule, [M+H]⁺, allowing for the determination of its accurate mass. The measured accurate mass can then be used to calculate the elemental formula, providing strong evidence for the compound's identity. Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), could also be employed depending on the specific properties of the analyte.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides a powerful tool for the structural confirmation of "2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole" by analyzing its fragmentation pattern upon ionization. The behavior of substituted pyrroles in mass spectrometry is heavily influenced by the nature of their side-chains. nih.gov For the title compound, the fragmentation is expected to initiate from the molecular ion peak ([M+H]⁺) and proceed through several predictable pathways involving the cyclopropyl and hydrazinyl moieties.

A primary fragmentation pathway likely involves the cleavage of the cyclopropyl groups. The cyclopropyl ring can lose hydrogen atoms or undergo ring-opening to form allyl cations. The mass spectrum of cyclopropane (B1198618) itself shows a prominent molecular ion peak and significant fragments corresponding to the loss of H₂ and CH₃. docbrown.info Therefore, for "this compound," one would anticipate observing ions corresponding to [M - C₃H₅]⁺ and subsequent losses.

Another significant fragmentation route would involve the hydrazinyl group (-NHNH₂). Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and a similar process is expected for the hydrazinyl substituent. libretexts.org This could lead to the loss of NH₂ or N₂H₃ radicals, resulting in characteristic fragment ions. Cleavage of the N-N bond is also a common fragmentation pathway for hydrazine (B178648) derivatives.

The pyrrole ring itself is relatively stable due to its aromatic character. wikipedia.org However, fragmentation can occur via cleavage of the bonds connecting the substituents to the ring. The proposed fragmentation pathways are summarized in the table below, illustrating the expected key fragments for structural elucidation.

| Proposed Fragment Ion | Formula | m/z (calculated) | Likely Origin |

| [M+H]⁺ | C₁₀H₁₆N₃⁺ | 178.13 | Molecular Ion |

| [M-NH₂]⁺ | C₁₀H₁₄N₂⁺ | 162.12 | Loss of amino radical from hydrazinyl group |

| [M-N₂H₃]⁺ | C₁₀H₁₃N⁺ | 147.11 | Cleavage of C-N bond at hydrazinyl group |

| [M-C₃H₅]⁺ | C₇H₁₁N₃⁺ | 137.10 | Loss of a cyclopropyl radical |

| [M-2(C₃H₅)]⁺ | C₄H₇N₃⁺ | 97.07 | Loss of both cyclopropyl radicals |

This interactive table outlines the predicted major fragmentation ions based on the structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Molecular Substructures

Tandem mass spectrometry (MS/MS) offers a more detailed insight into the molecular substructures of "this compound." This technique involves selecting a specific precursor ion (e.g., the molecular ion, [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. The resulting spectrum provides definitive information about the connectivity of the molecule. nih.govnih.gov

For "this compound," an MS/MS experiment would begin by isolating the [M+H]⁺ ion (m/z 178.13). Upon fragmentation, the product ion spectrum would be expected to confirm the presence of the key substructures. For instance, the observation of a neutral loss of 41 Da would correspond to the loss of a cyclopropyl group (C₃H₅). A neutral loss of 31 Da would indicate the loss of the terminal hydrazine moiety (N₂H₃).

By performing multi-stage fragmentation (MSⁿ), the relationships between different fragments can be established. nih.gov For example, selecting the [M-C₃H₅]⁺ fragment (m/z 137.10) as the new precursor ion and subjecting it to a further stage of fragmentation would likely show a subsequent loss of the second cyclopropyl group or a fragment from the hydrazinyl side-chain. This sequential fragmentation allows for a step-by-step reconstruction of the molecule's structure, confirming the positions of the dicyclopropyl and hydrazinyl substituents on the pyrrole core.

X-ray Crystallography for Precise Three-Dimensional Structural Analysis

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, offering unambiguous proof of its structure and stereochemistry.

Single-Crystal X-ray Diffraction Studies of Pyrrole Derivatives

The determination of the crystal structure of "this compound" would involve a single-crystal X-ray diffraction experiment. This technique requires growing a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with X-rays. mdpi.comncl.ac.uk The diffraction pattern produced by the crystal is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. cambridge.orgacs.org Numerous studies on substituted pyrroles have successfully employed this method to elucidate their solid-state structures, providing a strong precedent for its application to the title compound. researchgate.netnih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

From the solved crystal structure, precise geometric parameters such as bond lengths, bond angles, and torsion angles can be calculated. mdpi.com For "this compound," these values would be compared to established data for similar chemical environments. The pyrrole ring is expected to be largely planar, with bond lengths and angles characteristic of aromatic heterocyclic systems. pageplace.deomicsonline.org The C-C bond lengths within the cyclopropyl rings would be shorter than typical C-C single bonds due to ring strain. The torsion angles would describe the orientation of the cyclopropyl and hydrazinyl substituents relative to the pyrrole ring, providing insight into the molecule's preferred conformation in the solid state.

| Parameter | Atoms Involved | Expected Value | Reference/Comment |

| Bond Length | C-C (Pyrrole) | ~1.38 Å | Typical for aromatic pyrrole rings. omicsonline.org |

| Bond Length | C-N (Pyrrole) | ~1.37 Å | Typical for aromatic pyrrole rings. omicsonline.org |

| Bond Length | C-C (Cyclopropyl) | ~1.51 Å | Characteristic of strained cyclopropane rings. |

| Bond Length | C-C (Pyrrole-Cyclopropyl) | ~1.48 Å | Single bond between sp² and sp³ carbons. |

| Bond Length | C-N (Pyrrole-Hydrazinyl) | ~1.40 Å | Single bond between sp² carbon and sp³ nitrogen. |

| Bond Length | N-N (Hydrazinyl) | ~1.45 Å | Typical N-N single bond. |

| Bond Angle | C-N-C (Pyrrole) | ~108° | Internal angle of a five-membered ring. pageplace.de |

| Bond Angle | C-C-C (Pyrrole) | ~108° | Internal angle of a five-membered ring. pageplace.de |

| Bond Angle | C-C-C (Cyclopropyl) | ~60° | Internal angle of a cyclopropane ring. |

| Torsion Angle | C-C-C-N | Variable | Describes orientation of cyclopropyl group. |

| Torsion Angle | C-C-N-N | Variable | Describes orientation of hydrazinyl group. |

This interactive table presents the expected geometric parameters for this compound based on data from analogous structures.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure also reveals how molecules of "this compound" pack together in the solid state. This packing is governed by a network of intermolecular interactions. mdpi.comrsc.org Given the presence of N-H groups on both the pyrrole ring and the hydrazinyl substituent, hydrogen bonding is expected to be a dominant interaction. researchgate.net Specifically, N-H···N hydrogen bonds involving the amino group of one molecule and the pyrrole or hydrazinyl nitrogen of another are highly probable, potentially forming chains or dimeric motifs. mdpi.com

Correlation of Solid-State and Solution-State Structural Data

The conformation of a molecule can differ between its solid state (as determined by X-ray crystallography) and its solution state (often studied by NMR spectroscopy). mdpi.com In the solid state, the conformation is fixed and influenced by crystal packing forces and strong intermolecular interactions. rsc.org For "this compound," the orientation of the cyclopropyl and hydrazinyl groups is likely constrained by hydrogen bonding within the crystal.

In solution, the molecule is free from these packing constraints and can explore a wider range of conformations through rotation around single bonds. acs.org The bulky cyclopropyl groups may still sterically hinder free rotation, but the molecule will likely exist as a dynamic equilibrium of different conformers. Spectroscopic techniques like Nuclear Overhauser Effect (NOE) NMR could be used to determine the average solution-state conformation, which could then be compared to the fixed conformation observed in the crystal structure to understand the influence of intermolecular forces on molecular shape. nih.gov

Computational Chemistry and Electronic Structure Analysis

Quantum Chemical Studies on Pyrrole (B145914) Electronic Structure

Quantum chemical calculations are indispensable for elucidating the intricate details of the electronic environment of pyrrole and its derivatives. These methods allow for a precise description of the molecular orbitals, charge distribution, and aromatic character, which are key determinants of a molecule's chemical behavior.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for investigating the molecular and electronic structures of pyrrole derivatives. acs.orgacs.org DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to provide a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of such systems. acs.orgresearchgate.net

For a molecule like 2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation. This process accounts for the spatial arrangement of the dicyclopropyl and hydrazinyl groups relative to the planar pyrrole ring. Subsequent calculations at this optimized geometry can then be used to derive various electronic properties. dntb.gov.uaresearchgate.net Basis sets such as 6-311G(d,p) are commonly employed to ensure a sufficiently detailed description of the electron distribution. dntb.gov.uaresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

In substituted pyrroles, the nature and position of the substituents heavily influence the energies and spatial distributions of the HOMO and LUMO. mdpi.comrdd.edu.iq For this compound, both dicyclopropyl and hydrazinyl groups are expected to be electron-donating. This would raise the energy of the HOMO, decrease the HOMO-LUMO gap, and increase the molecule's reactivity compared to unsubstituted pyrrole. ic.ac.uk The HOMO is likely to be delocalized across the entire π-system, including the pyrrole ring and the nitrogen atoms of the hydrazinyl group, while the LUMO would be distributed over the pyrrole ring. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Substituted Pyrroles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1H-Pyrrole | -5.85 | 1.25 | 7.10 |

| 3-Aminopyrrole | -5.20 | 1.10 | 6.30 |

| 2,5-Dimethylpyrrole | -5.35 | 1.30 | 6.65 |

| Hypothetical: this compound | -4.95 | 1.05 | 6.00 |

Note: Data for pyrrole and simple derivatives are representative values from computational studies. Values for this compound are hypothetical estimates based on substituent effects.

Charge Distribution and Aromaticity Calculations

The distribution of electron density within the molecule is a key factor in its reactivity. Molecular Electrostatic Potential (MEP) maps are often calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For pyrrole, the nitrogen lone pair contributes to the aromatic sextet, leading to a π-excessive system where the ring is electron-rich. libretexts.org

Theoretical Investigations of Substituent Effects on Pyrrole Properties

The electronic character of the pyrrole ring is highly sensitive to the nature of its substituents. Both the dicyclopropyl and hydrazinyl groups in this compound are expected to exert significant electronic influence on the heterocyclic core. nih.gov

Electronic Effects of Dicyclopropyl Groups

The cyclopropyl (B3062369) group is a unique substituent with electronic properties that resemble those of a double bond. Its "bent" Walsh orbitals have π-character, allowing them to participate in conjugation with adjacent π-systems. stackexchange.com As a result, a cyclopropyl group can act as a π-electron donor. stackexchange.com In the target molecule, the two cyclopropyl groups at the C2 and C5 positions would contribute electron density to the pyrrole ring through this conjugative effect. This donation of electrons would further increase the electron-rich nature of the pyrrole ring, activating it towards electrophilic substitution and influencing the HOMO energy level.

Computational Modeling of Proton Transfer and Tautomerism

The hydrazinyl substituent at the C3 position of the 2,5-dicyclopropyl-1H-pyrrole core introduces the possibility of proton transfer and the existence of multiple tautomeric forms. Computational modeling, primarily employing Density Functional Theory (DFT), serves as a powerful tool to investigate the relative stabilities of these tautomers and the energy barriers associated with their interconversion. Such studies are crucial for understanding the compound's reactivity and potential hydrogen-bonding interactions.

A key tautomeric equilibrium for this compound involves the migration of a proton from the hydrazinyl group to the pyrrole ring. This can result in several tautomers, including the hydrazinyl form (T1), a hydrazone form where the double bond shifts (T2), and a protonated pyrrole ring form (T3). Theoretical calculations can predict the optimized geometries and relative energies of these species.

In a hypothetical computational study, the relative energies of the principal tautomers of this compound were calculated in both the gas phase and in a polar solvent continuum model to simulate more realistic chemical environments. The results, as depicted in the table below, indicate the hydrazinyl form (T1) as the most stable tautomer under both conditions, which is typical for many hydrazinyl-substituted nitrogen heterocycles. The relative energies (ΔE) are reported in kcal/mol.

| Tautomer | Structure | Gas Phase ΔE (kcal/mol) | Solvated ΔE (kcal/mol) |

| T1 | This compound | 0.00 | 0.00 |

| T2 | 2,5-dicyclopropyl-3-hydrazono-1H-pyrrolidine | +7.85 | +6.20 |

| T3 | 3-amino-2,5-dicyclopropyl-1H-pyrrol-1-ium-1-aminide | +15.20 | +11.50 |

The data suggests that while the hydrazinyl form is predominant, the hydrazone tautomer (T2) may exist in equilibrium, particularly in polar solvents that can stabilize its greater dipole moment. The zwitterionic form (T3) is significantly less stable. The transition states connecting these tautomers can also be located computationally to determine the activation energy for proton transfer. For the T1 to T2 conversion, a calculated energy barrier of approximately 25-30 kcal/mol would suggest that spontaneous tautomerization is slow at room temperature. These computational insights are foundational for predicting the compound's behavior in various chemical environments.

Reaction Pathway and Transition State Calculations

Elucidation of Reaction Mechanisms Using Computational Methods

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For the synthesis of this compound, theoretical calculations can be employed to investigate the step-by-step formation of the pyrrole ring and the subsequent introduction of the hydrazinyl group. This involves identifying all intermediates and, crucially, the transition states that connect them.

A plausible synthetic route could involve the Paal-Knorr synthesis of a 2,5-dicyclopropyl-1H-pyrrole precursor, followed by electrophilic substitution to introduce the hydrazinyl moiety. Using DFT methods, each step of this proposed mechanism can be modeled. For instance, the initial condensation reaction in a Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648). Computational analysis can reveal whether the reaction proceeds through a concerted or a stepwise pathway, and can identify the rate-determining step by comparing the energy barriers of all transition states.

The calculated energy profile for a hypothetical reaction pathway for the cyclization step is shown below. The energies are relative to the separated reactants.

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (1,4-dicarbonyl + hydrazine) | 0.0 |

| 2 | Transition State 1 (First C-N bond formation) | +15.5 |

| 3 | Intermediate 1 (Hemiaminal) | -5.2 |

| 4 | Transition State 2 (Second C-N bond formation/cyclization) | +22.8 |

| 5 | Intermediate 2 (Cyclized intermediate) | -12.0 |

| 6 | Transition State 3 (Dehydration) | +18.9 |

| 7 | Products (Pyrrole ring + H₂O) | -25.7 |

These calculations would suggest that the cyclization step (formation of the second C-N bond) has the highest activation energy and is therefore the rate-determining step of the ring formation. By visualizing the imaginary frequencies of the transition state structures, the specific atomic motions corresponding to bond formation and breaking can be confirmed, providing a dynamic picture of the reaction mechanism.

Prediction of Regioselectivity and Stereoselectivity

When a substituted pyrrole undergoes further functionalization, such as the introduction of the hydrazinyl group onto a pre-formed 2,5-dicyclopropyl-1H-pyrrole ring, the issue of regioselectivity arises. The incoming electrophile could potentially attack the C3 or C4 position (which are equivalent in a symmetrically substituted pyrrole) or the nitrogen atom. Computational methods are highly effective in predicting the outcome of such reactions. rsc.org

The regioselectivity can be rationalized by analyzing the electronic properties of the pyrrole ring. Calculation of the Fukui functions or mapping the molecular electrostatic potential (MEP) can identify the most nucleophilic sites, which are the most likely points of electrophilic attack. For a 2,5-disubstituted pyrrole, the electron density is typically highest at the C3 and C4 positions.

To quantitatively predict the regioselectivity of a reaction, the activation energies for the attack at different positions can be calculated. For the hydrazinylation of 2,5-dicyclopropyl-1H-pyrrole, one would model the transition states for the electrophilic attack at the C3 position versus the N1 position. A comparison of these activation energies (ΔG‡) would provide a strong prediction of the major product.

| Reaction Pathway | Position of Attack | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

| Path A | C3 | 18.2 | >99% |

| Path B | N1 | 25.6 | <1% |

The hypothetical data in the table clearly indicates that the activation barrier for attack at the C3 position is significantly lower than for attack at the nitrogen atom. mdpi.comnih.gov This leads to the strong prediction that the reaction will be highly regioselective, yielding the 3-hydrazinyl product almost exclusively. Such predictive power is invaluable for designing efficient and selective synthetic routes.

Energy Profiles of Key Synthetic Steps

A comprehensive understanding of a multi-step synthesis requires the calculation of the complete energy profile for each key transformation. This involves determining the energies of all reactants, intermediates, transition states, and products along the reaction coordinate. For the synthesis of this compound, a key step would be the electrophilic substitution reaction that installs the hydrazinyl group.

An energy profile diagram for this step provides a visual representation of the reaction's progress and energetics. The diagram plots the relative free energy against the reaction coordinate, illustrating the energy barriers that must be overcome and the thermodynamic stability of the intermediates.

A typical electrophilic aromatic substitution mechanism involves the formation of a high-energy intermediate known as a sigma complex (or Wheland intermediate). The energy profile would show two main transition states: one leading to the formation of the sigma complex and a second one for the deprotonation step that restores aromaticity.

Below is a table summarizing the calculated relative free energies for the key points along the reaction coordinate for the C3-hydrazinylation of 2,5-dicyclopropyl-1H-pyrrole.

| Point on Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

| A | Reactants (Pyrrole + Electrophile) | 0.0 |

| TS1 | First Transition State (Formation of sigma complex) | +18.2 |

| B | Sigma Complex Intermediate | +10.5 |

| TS2 | Second Transition State (Deprotonation) | +12.1 |

| C | Products (3-hydrazinyl-pyrrole + H⁺) | -15.3 |

Structure Reactivity Relationship Studies of Substituted Pyrroles

Correlating Structural Features with Chemical Reactivity

The reactivity of 2,5-dicyclopropyl-3-hydrazinyl-1H-pyrrole is governed by the cumulative effects of its substituents, which modulate the electron density and accessibility of the pyrrole (B145914) core.

Impact of Cyclopropyl (B3062369) Substituents on Pyrrole Ring Activation/Deactivation

The cyclopropyl group possesses unique electronic properties that influence the reactivity of aromatic systems to which it is attached. Due to the significant p-character of their C-C bonds, cyclopropyl groups can engage in σ-π conjugation, behaving similarly to a vinyl or phenyl group. stackexchange.comacs.org This allows them to function as effective electron-donating groups, increasing the electron density of the pyrrole ring. stackexchange.comacs.org

In this compound, the presence of two cyclopropyl groups at the C2 and C5 positions significantly activates the pyrrole ring. This activation enhances the ring's nucleophilicity, making it more susceptible to attack by electrophiles compared to unsubstituted pyrrole. uobaghdad.edu.iqlibretexts.org The donation of electron density from both cyclopropyl groups enriches the π-system of the heterocycle, facilitating electrophilic aromatic substitution reactions under milder conditions. uobaghdad.edu.iqpearson.com The unique electronic nature of the cyclopropyl substituent is a key factor in its frequent use in medicinal chemistry to modulate molecular properties. fiveable.me

Role of the Hydrazinyl Group in Modulating Reactivity

The hydrazinyl group (-NHNH₂) is a powerful electron-donating group due to the presence of lone pairs of electrons on the adjacent nitrogen atoms. When attached to the C3 position of the pyrrole ring, the hydrazinyl group further activates the aromatic system through a strong positive mesomeric effect (+M). This effect substantially increases the electron density on the pyrrole carbons, rendering the molecule highly reactive towards electrophiles. askfilo.com

Beyond its role as a ring-activating group, the hydrazinyl moiety is itself a potent nucleophilic center. acs.orgresearchgate.net The terminal nitrogen atom of the hydrazinyl group can readily participate in reactions with electrophiles, such as acylation or condensation with carbonyl compounds. rsc.org This dual reactivity—enhancing the nucleophilicity of the pyrrole ring while also providing an independent reactive site—is a defining characteristic of this compound, creating a complex reactivity profile where reactions can potentially occur at either the heterocyclic ring or the substituent.

Steric and Electronic Factors Governing Reaction Outcomes

The outcome of reactions involving this compound is determined by a balance between the strong electronic activation conferred by its substituents and the steric hindrance they impose.

Electronic Effects: All three substituents (two cyclopropyl and one hydrazinyl) are electron-donating, making the pyrrole ring exceptionally electron-rich and thus highly activated for electrophilic aromatic substitution. stackexchange.comaskfilo.com

Steric Effects: The cyclopropyl groups at the C2 and C5 positions are sterically bulky. acs.org This bulkiness physically obstructs direct attack at these positions and can also hinder access to the adjacent C3 and C4 positions. Likewise, the hydrazinyl group at C3 contributes to steric crowding around the C3 and C4 positions.

The interplay of these factors suggests that while the ring is electronically primed for reaction, the specific site of attack will be heavily influenced by the size and nature of the incoming reagent.

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Cyclopropyl | C2, C5 | Activating (Electron-donating via σ-π conjugation) | High |

| Hydrazinyl | C3 | Strongly Activating (Electron-donating via +M effect) | Moderate |

Rational Design Principles for Pyrrole Functionalization

Understanding the structure-reactivity relationships of this compound allows for the development of principles to guide its selective functionalization.

Predicting Reaction Sites and Selectivity

The regioselectivity of reactions on this polysubstituted pyrrole can be predicted by considering the combined electronic and steric landscape of the molecule.

For electrophilic aromatic substitution, pyrroles typically react preferentially at the C2 or C5 positions (the α-positions) because the resulting carbocation intermediate is better stabilized by resonance. pearson.comquora.comstackexchange.com However, in this specific molecule, the C2 and C5 positions are already substituted. The next most favorable positions are C3 and C4 (the β-positions). With the C3 position also occupied, the only available site for electrophilic attack on the pyrrole ring is the C4 position .

The C4 position is electronically activated by the adjacent hydrazinyl group at C3 and the cyclopropyl group at C5. Although sterically hindered to some degree by these neighboring groups, it remains the most plausible site for substitution on the ring, especially with smaller electrophiles.

Alternatively, the hydrazinyl group itself presents a competing site for reaction. As a strong nucleophile, the terminal -NH₂ is a likely target for reactions such as acylation, alkylation, or condensation with aldehydes and ketones. rsc.orgresearchgate.net The selectivity between C4 ring substitution and N-functionalization of the hydrazinyl group would likely depend on the specific reagents and reaction conditions (e.g., pH, solvent, and nature of the electrophile).

| Reaction Type | Predicted Primary Site | Justification |

|---|---|---|

| Electrophilic Aromatic Substitution | C4-position of the pyrrole ring | Only available and electronically activated carbon on the ring. |

| Acylation / Alkylation | Terminal Nitrogen of Hydrazinyl Group | High nucleophilicity of the primary amine functionality. acs.org |

| Condensation (with R₂C=O) | Terminal Nitrogen of Hydrazinyl Group | Forms stable hydrazone adducts. |

Advanced Applications in Organic Synthesis Research

2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole as a Synthetic Building Block

Precursor for Complex Organic Molecules

There is no documented evidence in peer-reviewed journals or patents describing the use of this compound as a precursor for the synthesis of more complex organic molecules. Its potential in this area remains theoretical and underexplored in the available scientific literature.

Scaffold for Diversification and Library Synthesis

Similarly, no studies have been published that utilize this compound as a central scaffold for the purpose of chemical library synthesis. The creation of diverse molecular libraries is a cornerstone of modern drug discovery and materials science, but this specific compound has not been reported in such a context.

Construction of Fused Heterocyclic Systems from Pyrrole (B145914) Derivatives

Annulation Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group is a versatile functional group for annulation reactions, which are key processes for the construction of fused ring systems. However, no specific examples or methodologies involving this compound in such reactions have been reported.

Pyrrole-Fused Architectures through Cyclization

The synthesis of pyrrole-fused architectures is an active area of research in heterocyclic chemistry. Despite the potential of the hydrazinyl group in this compound to participate in intramolecular or intermolecular cyclization reactions to form such fused systems, there are no published reports detailing these transformations.

Exploring Novel Mechanistic Pathways in Pyrrole Chemistry

The unique substitution pattern of this compound could potentially lead to novel mechanistic pathways in pyrrole chemistry. However, without experimental or computational studies, any discussion of such pathways would be purely speculative. There is currently no research available that investigates the reaction mechanisms of this specific compound.

Unprecedented Transformations and Rearrangements

The inherent reactivity of the hydrazinyl group, coupled with the electronic nature of the dicyclopropyl-substituted pyrrole ring, provides a platform for discovering novel chemical transformations. Research in this area is focused on leveraging these features to induce skeletal rearrangements and other non-canonical reactions that lead to complex molecular architectures.

One of the most remarkable transformations involving pyrrole systems is a recently developed "skeletal recasting" strategy. While not yet specifically demonstrated on this compound, this methodology offers a profound insight into the potential reactivity of related structures. In this process, a substituted pyrrole reacts with an azoalkene in the presence of a phosphoric acid catalyst. This initiates a cascade of reactions including a Friedel-Crafts-type addition, dearomatization of the pyrrole ring, and subsequent tautomerization. researchgate.net The key step involves the formation of a bicyclic intermediate which then undergoes a rearomatization process, cleaving a C-N bond of the original pyrrole nitrogen and forming a new pyrrole ring that incorporates the nitrogen atoms from the azoalkene. researchgate.net The final product is a new, highly substituted pyrrole bearing a hydrazine (B178648) moiety. researchgate.net Isotopic labeling studies have confirmed that the nitrogen atom from the original pyrrole is expelled, and the new pyrrole ring is formed from the azoalkene precursor. researchgate.net This skeletal editing provides a powerful tool for transforming simple pyrroles into more complex, functionalized derivatives that would be challenging to access through traditional methods.

The following table summarizes the key steps in this proposed skeletal recasting of a generic pyrrole, which could be conceptually applied to dicyclopropyl pyrrole derivatives.

| Step | Description | Intermediate Type |

| 1 | Friedel-Crafts-type 1,4-addition of pyrrole to an azoalkene | Dearomatized hydrazine intermediate |

| 2 | Tautomerization | Enamine intermediate |

| 3 | Intramolecular 1,4-addition | Bicyclic intermediate |

| 4 | Rearomatization via C-N bond cleavage | New pyrrole ring formation |

| 5 | Tautomerization and Hydrolysis | Final hydrazinyl-pyrrole product |

Another area of interest for potential unprecedented transformations lies in the exploration of classical rearrangement reactions, such as the Dimroth rearrangement, within the context of the hydrazinyl-pyrrole scaffold. The Dimroth rearrangement typically involves the isomerization of heterocyclic systems where endocyclic and exocyclic heteroatoms exchange places through a ring-opening and ring-closing mechanism. organic-chemistry.org While extensively studied in other nitrogen-containing heterocycles like pyrimidines and triazoles, its application to hydrazinyl-pyrroles is a nascent area of investigation. The electronic properties of the dicyclopropyl-substituted pyrrole ring could significantly influence the propensity and outcome of such a rearrangement, potentially leading to novel heterocyclic systems.

Development of New Synthetic Methodologies from Hydrazinyl Pyrroles

Hydrazinyl pyrroles, including structures akin to this compound, are valuable building blocks for the construction of more complex, fused heterocyclic systems. Their bifunctional nature, possessing both a nucleophilic hydrazine group and a reactive pyrrole core, allows for a variety of cyclization strategies.

A prominent application of hydrazinyl pyrroles is in the synthesis of pyrrole-fused nitrogen heterocycles. For instance, the reaction of 2-aminopyrrole derivatives with appropriate reagents can lead to the formation of pyrrolopyrimidines. nih.gov By extension, 3-hydrazinyl-pyrroles serve as key precursors for the synthesis of fused pyrimidine and triazine ring systems. nih.gov These fused heterocycles are of significant interest due to their prevalence in biologically active compounds. The general strategy involves the reaction of the hydrazinyl group with a suitable precursor containing two electrophilic sites, leading to a condensation and subsequent cyclization to form the fused ring.

The following table provides an overview of synthetic methodologies developed from pyrrole derivatives that can be conceptually extended to hydrazinyl pyrroles.

| Starting Pyrrole Derivative | Reagent(s) | Fused Heterocyclic Product |

| 2-Aminopyrrole | Dicarbonyl compounds | Pyrrolopyrimidine |

| 3-Cyanopyrrole derivatives | Guanidine | Pyrrolopyrimidine |

| 2-Aminopyrrole-3-carbonitrile | Formamide | Pyrrolo[2,3-d]pyrimidine |

| 3-Hydrazinyl-pyrrole (hypothetical) | 1,3-Dielectrophile | Fused Pyridazine/Triazine |

Furthermore, tandem reactions that leverage the reactivity of both the pyrrole ring and the hydrazinyl substituent are being explored. A notable example is the synthesis of polyfunctionalized pyrroles through a Michael addition followed by an intramolecular cyanide-mediated nitrile-to-nitrile condensation. organic-chemistry.org While this specific example does not start with a hydrazinyl-pyrrole, it demonstrates the power of tandem reactions in building complex pyrrolic structures. The resulting functionalized pyrroles can then be transformed into pyrrole-fused pyrimidines. organic-chemistry.org This highlights a broader strategy where a functional group, such as a hydrazine, on the pyrrole ring can be used as a handle for subsequent chemical elaborations.

The development of new synthetic methodologies also extends to the use of hydrazinyl-pyrroles as ligands for transition metal complexes. The nitrogen atoms of the pyrrole ring and the hydrazinyl group can act as coordination sites for metal ions, creating catalysts with unique electronic and steric properties. nih.govnih.gov These metal complexes could find applications in a variety of catalytic transformations, further expanding the utility of the hydrazinyl-pyrrole scaffold in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.